2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-2-chloro-1-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c15-14(13(16)11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHHNFVNKICLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable chloro-phenylethanone precursor. One common method includes the use of a base-mediated coupling reaction where benzenesulfonyl chloride reacts with a chloro-phenylethanone in the presence of a strong base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonation processes. These processes involve the sulfonation of benzene derivatives using chlorosulfonic acid or sulfur trioxide, followed by chlorination to introduce the chloro group .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction can lead to the formation of sulfonamides or thiols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of sulfonamides or sulfonates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols or sulfonamides.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new drugs targeting specific biological pathways.
Organic Synthesis
In organic chemistry, 2-(benzenesulfonyl)-2-chloro-1-phenylethan-1-one serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in reactions such as nucleophilic substitutions and coupling reactions.
Research indicates that derivatives of this compound exhibit biological activities, including anti-inflammatory and analgesic effects. Studies have explored its interactions with various biological targets, providing insights into its potential therapeutic benefits.
Case Study 1: Analgesic Properties
A study investigated the analgesic properties of derivatives synthesized from 2-(benzenesulfonyl)-2-chloro-1-phenylethan-1-one. The results demonstrated significant pain relief in animal models, suggesting its potential use in pain management therapies .
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial activity of compounds derived from this chemical structure. The findings indicated effective inhibition against several bacterial strains, highlighting its potential application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved. The molecular targets and pathways include interactions with serine residues in enzymes, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethan-1-one
Key Differences :
- Substituent : Replaces the benzenesulfonyl group with a benzimidazole ring, introducing nitrogen heteroatoms.
- Reactivity : The benzimidazole moiety (electron-deficient aromatic system) may engage in hydrogen bonding or π-π stacking, influencing solubility and biological activity.
- Applications : Such compounds are explored as kinase inhibitors or antimicrobial agents due to the benzimidazole scaffold .
2-Chloro-1-phenylethan-1-one
Key Differences :
- Substituent : Lacks the benzenesulfonyl group, resulting in a simpler α-chloroketone.
- Reactivity : Higher electrophilicity at the α-carbon due to the absence of electron-withdrawing sulfonyl groups. This increases susceptibility to nucleophilic attack.
- Applications : Widely used as a building block for fragrances and pharmaceuticals, though less stable than sulfonyl analogs .
Mercury-Containing Analogues (e.g., 2-(Benzenesulfonyl)ethyl-chloromercury)
Key Differences :
- Metal Inclusion : Mercury atoms introduce toxicity and distinct coordination chemistry.
- Reactivity: Mercury-carbon bonds are highly reactive, limiting applications to specialized organometallic synthesis.
- Applications: Primarily historical use in catalysis or antiseptics, now restricted due to environmental concerns .
Research Findings and Trends
- Stability: Sulfonyl groups in 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one likely enhance thermal and oxidative stability compared to non-sulfonated analogs like 2-chloro-1-phenylethan-1-one .
- Synthetic Utility : The chloro and sulfonyl groups in the target compound enable diverse functionalization pathways, such as Suzuki couplings or nucleophilic substitutions, which are less feasible in simpler analogs .
Biological Activity
2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one, also known as a sulfonyl chloride derivative, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is primarily recognized for its role in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its application in drug development and other scientific research.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group, which contributes to its electrophilic nature, making it susceptible to nucleophilic attack. The presence of the chloro and phenylethanone groups enhances its reactivity, allowing it to participate in various chemical reactions such as substitution, oxidation, and reduction.
The biological activity of 2-(benzenesulfonyl)-2-chloro-1-phenylethan-1-one is largely attributed to its ability to interact with nucleophiles. The sulfonyl chloride group can react with amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives may inhibit specific enzymes by interacting with serine residues, thereby affecting various biochemical pathways critical for cellular function.
Antimicrobial Activity
Research indicates that compounds related to 2-(benzenesulfonyl)-2-chloro-1-phenylethan-1-one exhibit significant antimicrobial properties. A study demonstrated that derivatives containing sulfone groups were effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The effectiveness was linked to their structural features that enhance lipophilicity, allowing better cell membrane penetration .
Antitumor Activity
The compound has shown promise in cancer research, particularly in inhibiting pathways associated with tumor growth. For instance, studies have indicated that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines by repressing the phosphoinositide 3-kinase/Akt pathway . This suggests potential applications in developing anticancer therapies.
Study on Antimicrobial Effects
In a comparative study of novel N-substituted phenyl-2-chloroacetamides, derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. Compounds with halogenated substituents showed enhanced efficacy due to their favorable physicochemical properties . This highlights the importance of structural modifications in enhancing biological activity.
Synthesis and Evaluation of Sulfonamide Derivatives
Another study focused on synthesizing sulfonamide derivatives from 2-(benzenesulfonyl)-2-chloro-1-phenylethan-1-one. The resulting compounds were evaluated for their antimicrobial properties against several pathogens. The results indicated that specific structural features significantly influenced their activity, leading to recommendations for further development .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzenesulfonyl)-2-chloro-1-phenylethan-1-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by sulfonylation. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using HPLC with UV detection (λ = 254 nm) is critical. For sulfonylation, stoichiometric control of benzenesulfonyl chloride is essential to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (in CDCl or DMSO-d) to confirm chloro and sulfonyl group positions. For example, the carbonyl (C=O) signal appears at ~195–205 ppm in C NMR.
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1350–1150 cm (S=O asymmetric/symmetric stretches).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of Cl or benzenesulfonyl group) .
Q. How can researchers distinguish this compound from structurally similar derivatives (e.g., benzimidazole analogs)?
- Methodological Answer : X-ray crystallography using SHELXL software (via single-crystal diffraction data) provides unambiguous structural confirmation. Comparative analysis of melting points (if crystallized) and retention factors (Rf) via reverse-phase HPLC can further differentiate derivatives. For example, benzimidazole-containing analogs exhibit distinct UV-Vis spectra due to extended conjugation .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., NMR splitting patterns vs. computational predictions) be resolved?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model NMR chemical shifts and compare with experimental data. Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers). For ambiguous cases, variable-temperature NMR or 2D experiments (COSY, NOESY) can clarify conformational dynamics .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis identify reactive sites. The LUMO energy of the chloro group indicates susceptibility to nucleophilic attack. Solvent effects (e.g., DMF vs. THF) are modeled using polarizable continuum models (PCM) to optimize reaction conditions .
Q. How can crystallographic data from SHELX refinement improve structural insights?
- Methodological Answer : SHELXL refines disordered sulfonyl or phenyl groups by partitioning occupancy ratios. For twinned crystals, the HKLF5 format in SHELX handles overlapping reflections. Thermal ellipsoid plots (ORTEP) visualize anisotropic displacement parameters, revealing steric strain near the chloro substituent .
Q. What experimental designs validate the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm interactions.
- SAR Studies : Synthesize analogs (e.g., replacing Cl with F) to correlate structural modifications with activity trends .
Q. How can researchers address the compound’s instability under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
